Anthralin Anthralin Anthralin is a natural anthraquinone derivative, anti-psoriatic and anti-inflammatory Anthralin (dithranol) controls skin growth by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis, restoring a normal rate of cell proliferation and keratinization. Used topically in the treatment of psoriasis, dermatoses, and alopecia areata, it is also used in biomedical research due to its effect on EGFR autophosphorylation. (NCI04)
Anthralin is an anthracene compound derived by the substitution of -OH groups for hydrogen at C-1 and C-8, and with an oxo group at C-9. It has a role as an antipsoriatic. It derives from an anthrone. It is a tautomer of an anthracene-1,8,9-triol.
Anthralin (1,8‐dihydroxy‐9anthrone, dithranol) is an older anti-psoriatic agent that was first synthesized as a derivative of chrysarobin, obtained from the araroba tree in Brazil over 100 years ago. Adverse effects of anthralin include irritation and discoloration of the skin. This specific property of the molecule inspired workers to study details of its pharmacology. It is important to consider that the drug is relatively innocuous, yet effective, and systemic side effects have not been observed with this anthralin, in contrast to a wide variety of systemic and topical therapies for psoriasis. Anthralin is also known as dithranol. It is a main active ingredient in topical skin formulations for the treatment of psoriasis. Various formulations of the drug are available, including solutions, foams, and shampoos. The chemical structure of anthralin allows for dual solubility, permitting the compound to be absorbed well through the epidermis. Anthralin has also been studied in the treatment of warts, showing promising results. Salicylic acid is frequently added to anthralin to augment the stability of anthralin and to increase its penetration and efficacy.
Brand Name: Vulcanchem
CAS No.: 1143-38-0
VCID: VC0519002
InChI: InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
SMILES: C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol

Anthralin

CAS No.: 1143-38-0

Inhibitors

VCID: VC0519002

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Anthralin - 1143-38-0

CAS No. 1143-38-0
Product Name Anthralin
Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
IUPAC Name 1,8-dihydroxy-10H-anthracen-9-one
Standard InChI InChI=1S/C14H10O3/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10/h1-6,15-16H,7H2
Standard InChIKey NUZWLKWWNNJHPT-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
Canonical SMILES C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O
Appearance Light yellow to yellow crystalline solid.
Melting Point 349 to 358 °F (NTP, 1992)
178-182 °C
179.0 °C
Physical Description Lemon yellow leaflets or plates or an orange powder. Melting point 176-181°C. No odor or taste. Insoluble in water. Moderately toxic by ingestion, inhalation and skin absorption. Used as a treatment for psoriasis.
Description Anthralin is a natural anthraquinone derivative, anti-psoriatic and anti-inflammatory Anthralin (dithranol) controls skin growth by reducing DNA synthesis and mitotic activity in the hyperplastic epidermis, restoring a normal rate of cell proliferation and keratinization. Used topically in the treatment of psoriasis, dermatoses, and alopecia areata, it is also used in biomedical research due to its effect on EGFR autophosphorylation. (NCI04)
Anthralin is an anthracene compound derived by the substitution of -OH groups for hydrogen at C-1 and C-8, and with an oxo group at C-9. It has a role as an antipsoriatic. It derives from an anthrone. It is a tautomer of an anthracene-1,8,9-triol.
Anthralin (1,8‐dihydroxy‐9anthrone, dithranol) is an older anti-psoriatic agent that was first synthesized as a derivative of chrysarobin, obtained from the araroba tree in Brazil over 100 years ago. Adverse effects of anthralin include irritation and discoloration of the skin. This specific property of the molecule inspired workers to study details of its pharmacology. It is important to consider that the drug is relatively innocuous, yet effective, and systemic side effects have not been observed with this anthralin, in contrast to a wide variety of systemic and topical therapies for psoriasis. Anthralin is also known as dithranol. It is a main active ingredient in topical skin formulations for the treatment of psoriasis. Various formulations of the drug are available, including solutions, foams, and shampoos. The chemical structure of anthralin allows for dual solubility, permitting the compound to be absorbed well through the epidermis. Anthralin has also been studied in the treatment of warts, showing promising results. Salicylic acid is frequently added to anthralin to augment the stability of anthralin and to increase its penetration and efficacy.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility less than 1 mg/mL at 68° F (NTP, 1992)
not soluble in wate
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1,8 Dihydroxy 9 anthrone
1,8,9-Anthracenetriol
1,8-Dihydroxy-9(10H)-anthracenone
1,8-Dihydroxy-9-anthrone
Anthraforte
Anthralin
Anthranol
Cignolin
Cygnoline
Dihydroxyanthranol
Dithranol
Dithrocream
Ditranol FNA
FNA, Ditranol
Lasan
Micanol
Psoradrate
Psoricrème
Reference 1: Sehgal VN, Verma P, Khurana A. Anthralin/dithranol in dermatology. Int J Dermatol. 2014 Oct;53(10):e449-60. doi: 10.1111/j.1365-4632.2012.05611.x. Epub 2014 Sep 10. Review. PubMed PMID: 25208745.
2: Durdu M, Özcan D, Baba M, Seçkin D. Efficacy and safety of diphenylcyclopropenone alone or in combination with anthralin in the treatment of chronic extensive alopecia areata: a retrospective case series. J Am Acad Dermatol. 2015 Apr;72(4):640-50. doi: 10.1016/j.jaad.2015.01.008. Epub 2015 Feb 1. PubMed PMID: 25653027.
3: Lowe NJ, Ashton RE, Koudsi H, Verschoore M, Schaefer H. Anthralin for psoriasis: short-contact anthralin therapy compared with topical steroid and conventional anthralin. J Am Acad Dermatol. 1984 Jan;10(1):69-72. PubMed PMID: 6693604.
4: Raevskaya AA, Gorbunova SL, Savvateeva MV, Severin SE, Kirpichnikov MP. Effect of anthralin on cell viability in human prostate adenocarcinoma. Bull Exp Biol Med. 2012 Jul;153(3):361-3. PubMed PMID: 22866312.
5: Lawrence CM, Shuster S. Mechanism of anthralin inflammation. 2. Effect of pretreatment with glucocorticoids, anthralin and removal of stratum corneum. Br J Dermatol. 1985 Jul;113(1):117-22. PubMed PMID: 4015968.
6: Kawai S, Matsumoto K, Utsumi H. An EPR method for estimating activity of antioxidants in mouse skin using an anthralin-derived radical model. Free Radic Res. 2010 Mar;44(3):267-74. doi: 10.3109/10715760903456100. PubMed PMID: 20001648.
7: Mahrle G, Bonnekoh B, Wevers A, Hegemann L. Anthralin: how does it act and are there more favourable derivatives? Acta Derm Venereol Suppl (Stockh). 1994;186:83-4. PubMed PMID: 8073848.
8: Ashton RE, Andre P, Lowe NJ, Whitefield M. Anthralin: historical and current perspectives. J Am Acad Dermatol. 1983 Aug;9(2):173-92. Review. PubMed PMID: 6309924.
9: Schulze HJ, Schauder S, Mahrle G, Steigleder GK. Combined tar-anthralin versus anthralin treatment lowers irritancy with unchanged antipsoriatic efficacy. Modifications of short-contact therapy and Ingram therapy. J Am Acad Dermatol. 1987 Jul;17(1):19-24. PubMed PMID: 3611453.
10: Cavey D, Caron JC, Shroot B. Anthralin: chemical instability and glucose-6-phosphate dehydrogenase inhibition. J Pharm Sci. 1982 Sep;71(9):980-3. PubMed PMID: 7131282.
11: Fisher LB, Maibach HI. The effect of anthralin and its derivatives on epidermal cell kinetics. J Invest Dermatol. 1975 May;64(5):338-41. PubMed PMID: 1141709.
12: Lambelet P, Ducret F, Löliger J, Maignan J, Reichert U, Shroot B. The relevance of secondary radicals in the mode of action of anthralin. Free Radic Biol Med. 1990;9(3):183-90. PubMed PMID: 2177025.
13: Müller K, Reindl H. Cornified envelope formation by anthralin, simple analogues, and related anthracenones. Arch Pharm (Weinheim). 2001 Mar;334(3):86-92. PubMed PMID: 11315339.
14: Müller K. Antipsoriatic and proinflammatory action of anthralin. Implications for the role of oxygen radicals. Biochem Pharmacol. 1997 May 9;53(9):1215-21. Review. PubMed PMID: 9214681.
15: Czerwinska M, Sikora A, Szajerski P, Zielonka J, Adamus J, Marcinek A, Piech K, Bednarek P, Bally T. Anthralin: primary products of its redox reactions. J Org Chem. 2006 Jul 7;71(14):5312-9. PubMed PMID: 16808521.
16: Hegemann L, Fruchtmann R, van Rooijen LA, Müller-Peddinghaus R, Mahrle G. The antipsoriatic drug, anthralin, inhibits protein kinase C--implications for its mechanism of action. Arch Dermatol Res. 1992;284(3):179-83. PubMed PMID: 1503504.
17: Müller K, Leukel P, Mayer KK, Wiegrebe W. Modification of DNA bases by anthralin and related compounds. Biochem Pharmacol. 1995 May 26;49(11):1607-13. PubMed PMID: 7786301.
18: Mrowietz U, Falsafi M, Schröder JM, Christophers E. Inhibition of human monocyte functions by anthralin. Br J Dermatol. 1992 Oct;127(4):382-6. PubMed PMID: 1329912.
19: Parslew R, Friedmann PS. The irritancy of anthralin is inhibited by repeat applications of a subirritant concentration. Br J Dermatol. 1999 Sep;141(3):469-74. PubMed PMID: 10583050.
20: Raab W. [Antipsoriatic effect of dithranol (anthralin). 1]. Hautarzt. 1975 Sep;26(9):452-5. German. PubMed PMID: 1184389.
PubChem Compound 2202
Last Modified Nov 11 2021
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